(E/Z)-Ensifentrine

Description

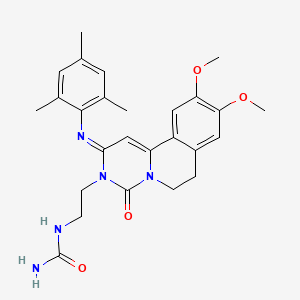

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[9,10-dimethoxy-4-oxo-2-(2,4,6-trimethylphenyl)imino-6,7-dihydropyrimido[6,1-a]isoquinolin-3-yl]ethylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H31N5O4/c1-15-10-16(2)24(17(3)11-15)29-23-14-20-19-13-22(35-5)21(34-4)12-18(19)6-8-30(20)26(33)31(23)9-7-28-25(27)32/h10-14H,6-9H2,1-5H3,(H3,27,28,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSOBIBXVIYAXFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)N=C2C=C3C4=CC(=C(C=C4CCN3C(=O)N2CCNC(=O)N)OC)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00183983 | |

| Record name | RPL-554 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00183983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

477.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

298680-25-8, 1884461-72-6 | |

| Record name | N-[2-[6,7-Dihydro-9,10-dimethoxy-4-oxo-2-[(2,4,6-trimethylphenyl)imino]-2H-pyrimido[6,1-a]isoquinolin-3(4H)-yl]ethyl]urea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=298680-25-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | RPL-554 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0298680258 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ensifentrine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1884461726 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RPL-554 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00183983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-1-(2-(2-(mesitylimino)-9,10-dimethoxy-4-oxo6,7-dihydro-2H-pyrimido[6,1-a]isoquinolin-3(4H)-yl)ethyl)urea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ENSIFENTRINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3E3D8T1GIX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Dual-Action Mechanism of (E/Z)-Ensifentrine in Chronic Obstructive Pulmonary Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(E/Z)-Ensifentrine is a first-in-class, inhaled dual phosphodiesterase (PDE) 3 and PDE4 inhibitor that offers a novel therapeutic approach for the management of Chronic Obstructive Pulmonary Disease (COPD). By simultaneously targeting two key enzymes involved in the pathophysiology of COPD, ensifentrine exhibits both potent bronchodilatory and broad anti-inflammatory effects. This technical guide provides an in-depth exploration of the molecular mechanism of action of ensifentrine, supported by quantitative data from pivotal clinical and preclinical studies, detailed experimental protocols, and visualizations of the key signaling pathways.

Introduction to this compound

Ensifentrine (formerly known as RPL554) is a small molecule designed for inhaled administration, allowing for targeted delivery to the lungs and minimizing systemic side effects.[1][2] Its unique dual-inhibitory action on PDE3 and PDE4 addresses both the bronchoconstriction and chronic inflammation that are characteristic of COPD.[3][4] This dual mechanism provides a rationale for its use as both a monotherapy and as an add-on to existing COPD treatments.[3][5]

Core Mechanism of Action: Dual PDE3 and PDE4 Inhibition

The primary mechanism of action of ensifentrine is the selective and reversible inhibition of two phosphodiesterase enzymes: PDE3 and PDE4.[6][7] These enzymes are responsible for the degradation of the intracellular second messenger cyclic adenosine monophosphate (cAMP).[8] By inhibiting PDE3 and PDE4, ensifentrine leads to an accumulation of intracellular cAMP in key cell types within the airways, including airway smooth muscle cells and various inflammatory cells.[5][9] This elevation in cAMP levels is the catalyst for the dual therapeutic effects of the drug.[5]

PDE3 Inhibition and Bronchodilation

PDE3 is predominantly expressed in airway smooth muscle cells.[10] Its inhibition by ensifentrine leads to a significant increase in cAMP levels within these cells.[8] This initiates a signaling cascade that results in the relaxation of the airway smooth muscle, leading to bronchodilation.[11]

PDE4 Inhibition and Anti-Inflammatory Effects

PDE4 is the predominant PDE isoform in a wide range of inflammatory cells, including neutrophils, eosinophils, macrophages, and lymphocytes.[9] By inhibiting PDE4, ensifentrine increases intracellular cAMP levels in these immune cells, which in turn suppresses their activation and the release of a broad spectrum of pro-inflammatory mediators, such as cytokines and chemokines.[3][5]

Signaling Pathways

The therapeutic effects of ensifentrine are mediated through the modulation of the cAMP-Protein Kinase A (PKA) signaling pathway in different cell types.

Bronchodilation Signaling Pathway in Airway Smooth Muscle Cells

In airway smooth muscle cells, the inhibition of PDE3 by ensifentrine leads to an accumulation of cAMP.[8] Elevated cAMP levels activate Protein Kinase A (PKA).[6] PKA then phosphorylates several downstream targets, including myosin light chain kinase (MLCK), which leads to a decrease in the phosphorylation of myosin light chains.[5] This ultimately results in the relaxation of the airway smooth muscle and subsequent bronchodilation.

Figure 1: Ensifentrine's Bronchodilatory Signaling Pathway.

Anti-Inflammatory Signaling Pathway in Inflammatory Cells

In inflammatory cells such as macrophages and neutrophils, ensifentrine's inhibition of PDE4 leads to a rise in intracellular cAMP levels.[5] This increase in cAMP activates PKA, which can then phosphorylate and inhibit pro-inflammatory transcription factors like NF-κB.[5] The inhibition of these transcription factors leads to a reduced expression and release of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-8) and chemokines.

Figure 2: Ensifentrine's Anti-Inflammatory Signaling Pathway.

Quantitative Data from Clinical and Preclinical Studies

The dual mechanism of action of ensifentrine has been substantiated by a robust body of evidence from both preclinical and clinical investigations.

Preclinical Data

In vitro and in vivo preclinical studies have demonstrated the potent and selective inhibitory activity of ensifentrine on PDE3 and PDE4, as well as its functional consequences.

| Parameter | Value | Cell/Model System | Reference |

| PDE3A IC50 | 0.25 nM | Recombinant human enzyme | [7] |

| PDE3B IC50 | 0.29 nM | Recombinant human enzyme | [7] |

| PDE4B2 IC50 | 290 nM | Recombinant human enzyme | [7] |

| TNF-α Inhibition IC50 | 520 nM | LPS-stimulated human monocytes | [7][12] |

| Neutrophil Reduction | 40% | Sputum from healthy volunteers (LPS challenge) | [6] |

| Eosinophil Reduction | 44% | Sputum from healthy volunteers (LPS challenge) | [6] |

| Macrophage Reduction | 27% | Sputum from healthy volunteers (LPS challenge) | [6] |

| Lymphocyte Reduction | 67% | Sputum from healthy volunteers (LPS challenge) | [6] |

Clinical Efficacy Data from ENHANCE Trials

The efficacy and safety of nebulized ensifentrine (3 mg twice daily) have been evaluated in two pivotal Phase III, randomized, double-blind, placebo-controlled trials, ENHANCE-1 and ENHANCE-2, in patients with moderate to severe COPD.[13][14][15]

| Endpoint | ENHANCE-1 | ENHANCE-2 | Pooled Analysis | Reference |

| Change in FEV1 AUC0-12h at Week 12 (mL) | 87 (p < 0.001) | 94 (p < 0.001) | 91.71 (p < 0.05) | [13][14][16] |

| Change in Peak FEV1 at Week 12 (mL) | 147 (p < 0.0001) | 146 (p < 0.0001) | 143.91 (p < 0.05) | [2][16][17] |

| Change in Morning Trough FEV1 at Week 12 (mL) | - | - | 43.69 (p < 0.05) | [16] |

| Reduction in Rate of Moderate/Severe Exacerbations over 24 Weeks | 36% (p=0.0505) | 42% | 40% (p < 0.0001) | [17][18][19] |

| Reduction in Risk of Moderate/Severe Exacerbations over 24 Weeks | 38% (p=0.0378) | - | - | [17] |

Experimental Protocols

The following sections provide an overview of the methodologies used in key studies that have elucidated the mechanism of action of ensifentrine.

In Vitro PDE Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of ensifentrine for PDE3 and PDE4.

-

Methodology:

-

Recombinant human PDE3 and PDE4 enzymes are used.

-

The assay is typically performed in a multi-well plate format.

-

A fixed concentration of the enzyme is incubated with varying concentrations of ensifentrine.

-

A fluorescently labeled cAMP substrate (e.g., FAM-cAMP) is added to the wells.

-

The PDE enzyme hydrolyzes the cAMP substrate.

-

A binding agent that only binds to the non-hydrolyzed substrate is added, resulting in a change in fluorescence polarization.

-

The fluorescence polarization is measured using a plate reader.

-

The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the ensifentrine concentration and fitting the data to a four-parameter logistic equation.[7]

-

Figure 3: Workflow for In Vitro PDE Inhibition Assay.

LPS-Induced Inflammation in Human Bronchial Epithelial Cells

-

Objective: To assess the anti-inflammatory effects of ensifentrine on cytokine production in a cell-based model of airway inflammation.

-

Methodology:

-

Primary human bronchial epithelial cells are cultured to form a differentiated, air-liquid interface.

-

The cells are pre-treated with various concentrations of ensifentrine for a specified period (e.g., 1 hour).

-

The cells are then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

-

After an incubation period (e.g., 24 hours), the basolateral medium is collected.

-

The concentrations of pro-inflammatory cytokines (e.g., IL-6, IL-8, TNF-α) in the medium are quantified using enzyme-linked immunosorbent assay (ELISA) or a multiplex immunoassay (e.g., Luminex).

-

The percentage of inhibition of cytokine release by ensifentrine is calculated relative to the LPS-stimulated control.

-

Sputum Induction and Analysis in Clinical Trials

-

Objective: To evaluate the effect of ensifentrine on airway inflammation in COPD patients by analyzing inflammatory cells and mediators in induced sputum.

-

Methodology:

-

Sputum Induction: Patients inhale nebulized hypertonic saline (e.g., 3-5%) for a set period to induce sputum production.[12][20][21] Pre-treatment with a bronchodilator is common to prevent bronchoconstriction.[12][20][21]

-

Sputum Processing: The collected sputum is treated with a mucolytic agent, such as dithiothreitol (DTT), to break down the mucus and release the cells.[12][20][21] The sample is then filtered and centrifuged to separate the cells from the supernatant.

-

Cell Counting: The cell pellet is resuspended, and a total cell count is performed. Cytospin slides are prepared and stained (e.g., with May-Grünwald-Giemsa) to perform a differential cell count of neutrophils, eosinophils, macrophages, lymphocytes, and epithelial cells.

-

Cytokine Analysis: The sputum supernatant is analyzed for the concentration of various cytokines and chemokines using ELISA or multiplex immunoassays.

-

Conclusion

This compound represents a significant advancement in the pharmacological management of COPD. Its novel, dual mechanism of action, targeting both PDE3 and PDE4, provides a comprehensive approach to treating the key underlying pathologies of the disease: bronchoconstriction and chronic inflammation. The robust preclinical and clinical data demonstrate its potential to improve lung function, reduce exacerbations, and improve the quality of life for patients with COPD. This in-depth technical guide provides a comprehensive overview of the molecular mechanisms, supporting data, and experimental methodologies that underpin the therapeutic rationale for ensifentrine in COPD.

References

- 1. What clinical trials have been conducted for Ensifentrine? [synapse.patsnap.com]

- 2. Frontiers | Treating chronic obstructive pulmonary disease with ensifentrine: a systematic review [frontiersin.org]

- 3. Ensifentrine Plus a Long-Acting Muscarinic Antagonist in COPD: A Trifunctional Dual Bronchodilation Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. veronapharma.com [veronapharma.com]

- 5. Ensifentrine as a Novel, Inhaled Treatment for Patients with COPD - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cAMP inhibits modulation of airway smooth muscle phenotype via the exchange protein activated by cAMP (Epac) and protein kinase A - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anti-Inflammatory Activity of Ensifentrine: A Novel, Selective Dual Inhibitor of Phosphodiesterase 3 and Phosphodiesterase 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Methodology for Sputum Induction and Laboratory Processing - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A dose-ranging study of the inhaled dual phosphodiesterase 3 and 4 inhibitor ensifentrine in COPD - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ensifentrine, a Novel Phosphodiesterase 3 and 4 Inhibitor for the Treatment of Chronic Obstructive Pulmonary Disease: Randomized, Double-Blind, Placebo-controlled, Multicenter Phase III Trials (the ENHANCE Trials) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cAMP Regulation of Airway Smooth Muscle Function - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Methodology for Sputum Induction and Laboratory Processing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Ensifentrine, a Novel Phosphodiesterase 3 and 4 Inhibitor for the Treatment of Chronic Obstructive Pulmonary Disease: Randomized, Double-Blind, Placebo-controlled, Multicenter Phase III Trials (the ENHANCE Trials) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. atsjournals.org [atsjournals.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. accessdata.fda.gov [accessdata.fda.gov]

- 18. Opening up to cAMP Transport Mechanisms in Airway Smooth Muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. qdcxjkg.com [qdcxjkg.com]

- 21. Methodology for Sputum Induction and Laboratory Processing [jove.com]

The Chemical Architecture of Ensifentrine: A Technical Guide to its Synthesis and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract: Ensifentrine (formerly RPL554), a first-in-class inhaled dual phosphodiesterase 3 (PDE3) and phosphodiesterase 4 (PDE4) inhibitor, represents a significant advancement in the treatment of chronic obstructive pulmonary disease (COPD).[1][2][3][4][5] Its unique mechanism, combining bronchodilator and anti-inflammatory effects in a single molecule, has garnered considerable attention within the pharmaceutical and medicinal chemistry communities.[6][7][8][9] This technical guide provides an in-depth exploration of the chemical synthesis and structural aspects of (E/Z)-ensifentrine, presenting a consolidation of available scientific data, detailed experimental protocols, and visual representations of key pathways to serve as a comprehensive resource for researchers and drug development professionals.

Chemical Structure and Isomerism

Ensifentrine, chemically named N-(2-{(2E)-9,10-dimethoxy-4-oxo-2-[(2,4,6-trimethylphenyl)imino]-6,7-dihydro-2H-pyrimido[6,1-a]isoquinolin-3(4H)-yl}ethyl)urea, possesses a complex heterocyclic core.[8] The molecule exists as a mixture of (E) and (Z) geometric isomers due to the restricted rotation around the imine C=N bond.[10] The CAS number for the E/Z mixture is 298680-25-8, while the E isomer is specifically identified by CAS number 1884461-72-6.[10]

Table 1: Physicochemical Properties of Ensifentrine

| Property | Value | Reference |

| Molecular Formula | C₂₆H₃₁N₅O₄ | [10] |

| Molecular Weight | 477.565 g/mol | [4][10] |

| Appearance | Yellow to pale yellow aqueous inhalation suspension | [8] |

Mechanism of Action: Dual PDE3/PDE4 Inhibition

Ensifentrine exerts its therapeutic effects by selectively inhibiting two key enzymes in the inflammatory and bronchoconstrictive pathways: PDE3 and PDE4.[1][2][3]

-

PDE3 Inhibition: Primarily located in airway smooth muscle cells, PDE3 is responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP).[2][3] By inhibiting PDE3, ensifentrine leads to an accumulation of intracellular cAMP, which in turn activates protein kinase A (PKA) and results in smooth muscle relaxation and bronchodilation.[3][6]

-

PDE4 Inhibition: PDE4 is predominantly found in inflammatory cells such as neutrophils, macrophages, and T-cells.[1][7] Inhibition of PDE4 also increases intracellular cAMP levels, but in these cells, this leads to a downstream suppression of pro-inflammatory mediator release, thereby exerting an anti-inflammatory effect.[3][6]

The dual inhibition of both PDE3 and PDE4 is believed to have a synergistic effect, providing both immediate bronchodilation and underlying anti-inflammatory action, which are crucial for the management of COPD.[2][3]

Table 2: In Vitro Inhibitory Activity of Ensifentrine

| Target | IC₅₀ (nM) | Assay Conditions |

| PDE3A | 0.25 | Recombinant enzyme activity assay |

| PDE3B | 0.29 | Recombinant enzyme activity assay |

| PDE4B2 | 290 | Recombinant enzyme activity assay |

| TNF-α release | 520 (0.52 µM) | Lipopolysaccharide-induced in human monocytes |

| Mononuclear cell proliferation | 460 (0.46 µM) | Phytohemagglutinin-stimulated human mononuclear cells |

Data sourced from in vitro studies as described by Rheault et al. and Boswell-Smith et al.[9]

Chemical Synthesis

A novel synthetic route for ensifentrine has been reported, proceeding through several key intermediates.[11] This multi-step synthesis is designed to construct the complex pyrimido[6,1-a]isoquinolin-4-one core and subsequently introduce the necessary functional groups.

The general synthetic pathway is outlined below:

Detailed Experimental Protocols

The following protocols are based on the synthetic methodology described by Sajeevan et al., 2025.[11]

Step 1: Synthesis of 1-(3,4-dimethoxyphenyl) barbituric acid (ENF-barbituric acid)

-

A precursor, 3,4-dimethoxyphenyl urea (ENFU), is reacted with diethyl malonate in the presence of sodium ethoxide in ethanol to yield 1-(3,4-dimethoxyphenyl) barbituric acid.[11]

Step 2: Synthesis of 2-chloro-9,10-dimethoxy-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one (ENFC)

-

1-(3,4-Dimethoxyphenyl) barbituric acid is refluxed with phosphorus oxychloride (POCl₃) for 2.5 hours.[11] The excess POCl₃ is removed under reduced pressure, and the residue is worked up to afford the chlorinated intermediate ENFC.[11]

Step 3: Synthesis of 9,10-dimethoxy-2-(2,4,6-trimethylphenylimino)-3,4,6,7-tetrahydro-2H-pyrimido[6,1-a]isoquinolin-4-one (ENFT)

-

The chloro-intermediate ENFC is stirred and refluxed in propan-2-ol with 2,4,6-trimethylaniline under a nitrogen atmosphere for 24 hours.[11] This substitution reaction yields ENFT.[11]

Step 4: Synthesis of 9,10-dimethoxy-2-(2,4,6-trimethylphenylimino)-3-(2-N-phthalimidoethyl)-3,4,6,7-tetrahydro-2H-pyrimido[6,1-a]isoquinolin-4-one (ENFP)

-

ENFT is reacted with 2-(2-bromoethyl)phthalimide to introduce the protected aminoethyl side chain, resulting in the formation of ENFP.[11]

Step 5: Synthesis of 9,10-dimethoxy-2-(2,4,6-trimethylphenylimino)-3-(2-aminoethyl)-3,4,6,7-tetrahydro-2H-pyrimido[6,1-a]isoquinolin-4-one (ENFA)

-

The phthalimide protecting group on ENFP is removed by treatment with hydrazine hydrate, yielding the primary amine intermediate ENFA.[11]

Step 6: Synthesis of Ensifentrine (ENF)

-

The final step involves the conversion of the amino intermediate ENFA to ensifentrine. This is achieved by reacting ENFA in the presence of sodium cyanide and water to form the terminal urea moiety.[11]

All intermediates and the final product were reportedly confirmed through 1H NMR, 13C NMR, HRMS, and IR data, though specific spectral data were not provided in the reviewed literature.[11]

Structural Characterization and Polymorphism

The solid-state properties of ensifentrine are critical for its formulation as an inhaled therapeutic. Recent studies have identified and characterized multiple polymorphic forms of the drug.[12][13]

A study by Kumar et al. (2024) investigated three polymorphic forms (Form I, Form II, and Form III) of ensifentrine, characterizing them using a suite of analytical techniques.[12][13]

Table 3: Summary of Characterized Polymorphic Forms of Ensifentrine

| Form | Method of Preparation | Key Characteristics | Reference |

| Form I | Parent form | Converts to ENSE.Cl salt at pH 1.2. | [12][13] |

| Form II | Reactive crystallization of Form I with formic acid : H₂O (1:1) | Converts to Form I at 204 °C (VT-PXRD). Converts to Form I in pH 1.2 and pH 7 media. | [12][13] |

| Form III | Reactive crystallization of Form I with formic acid : ethyl acetate (1:1) | Remains unaltered upon heating (VT-PXRD). Converts to Form I in pH 1.2 and pH 7 media. | [12][13] |

Analytical Techniques for Structural Elucidation: The characterization of these forms relied on a combination of methods:

-

Single-Crystal X-ray Diffraction (SCXRD): To determine the precise three-dimensional atomic arrangement.[12][13]

-

Powder X-ray Diffraction (PXRD): To identify crystalline phases and monitor phase transitions.[12][13]

-

Nuclear Magnetic Resonance (1H & 13C NMR): To confirm the molecular structure in solution.[12][13]

-

Thermal Analysis (DSC and TGA): To investigate melting points, phase transitions, and thermal stability.[12][13][14]

-

Spectroscopy (FT-IR and Solid-State UV-Vis): To probe molecular vibrations and electronic transitions.[12][13]

Additionally, various salt forms of ensifentrine, such as the ethane-1,2-disulfonate salt, have been prepared and characterized, exhibiting their own distinct crystalline forms (e.g., ES1, ES2, ES3).[15]

Conclusion

Ensifentrine's development is a testament to the progress in rational drug design for complex respiratory diseases. Its dual-action mechanism offers a promising therapeutic profile, and a viable synthetic pathway has been established. The ongoing investigation into its solid-state chemistry, particularly its various polymorphic and salt forms, is crucial for optimizing its delivery, stability, and bioavailability as an inhaled medication. This guide provides a foundational overview of its chemical synthesis and structure, intended to support further research and development in this promising area of medicinal chemistry.

References

- 1. Ensifentrine - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Ensifentrine: A Novel Option for Maintenance of Chronic Obstructive Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ensifentrine - Wikipedia [en.wikipedia.org]

- 5. veronapharma.com [veronapharma.com]

- 6. What is the mechanism of action of Ensifentrine? [synapse.patsnap.com]

- 7. ohtuvayrehcp.com [ohtuvayrehcp.com]

- 8. droracle.ai [droracle.ai]

- 9. Ensifentrine as a Novel, Inhaled Treatment for Patients with COPD - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ensifentrine - CAS - 298680-25-8 (E/Z Mixture) | Axios Research [axios-research.com]

- 11. Novel synthesis and anti-pathogenic properties of ensifentrine and its intermediates against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cris.bgu.ac.il [cris.bgu.ac.il]

- 13. Polymorphism, phase transition, and physicochemical property investigation of Ensifentrine - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 14. WO2024115727A1 - Crystal form of a pde3/4 inhibitor - Google Patents [patents.google.com]

- 15. WO2023076205A1 - Solid state forms of ensifentrine and process for preparation thereof - Google Patents [patents.google.com]

Ensifentrine: A Technical Guide to its Pharmacological Profile

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ensifentrine (formerly RPL554, marketed as OHTUVAYRE™) is a first-in-class, inhaled, selective dual inhibitor of phosphodiesterase 3 (PDE3) and phosphodiesterase 4 (PDE4).[1][2] Approved for the maintenance treatment of Chronic Obstructive Pulmonary Disease (COPD) in adults, its unique mechanism of action combines potent bronchodilator and non-steroidal anti-inflammatory properties within a single molecule.[2][3][4] By targeting key enzymes in the airways, ensifentrine addresses both the bronchoconstriction and inflammation characteristic of COPD.[5][6] This document provides an in-depth technical overview of the pharmacological profile, mechanism of action, and key experimental data for ensifentrine.

Mechanism of Action: Dual PDE3 and PDE4 Inhibition

The primary mechanism of action for ensifentrine is the selective and reversible inhibition of two key phosphodiesterase isoenzymes, PDE3 and PDE4.[5][7] These enzymes are responsible for the degradation of intracellular cyclic adenosine monophosphate (cAMP), a critical second messenger in airway smooth muscle and inflammatory cells.[8][9]

-

PDE3 Inhibition: Primarily located in airway smooth muscle cells, PDE3 regulates bronchial tone by hydrolyzing both cAMP and cyclic guanosine monophosphate (cGMP).[8][10][11] Inhibition of PDE3 by ensifentrine leads to an accumulation of intracellular cAMP, promoting smooth muscle relaxation and subsequent bronchodilation.[1][6]

-

PDE4 Inhibition: Predominantly expressed in inflammatory cells such as neutrophils, eosinophils, and macrophages, PDE4 specifically hydrolyzes cAMP.[1][12] By inhibiting PDE4, ensifentrine increases cAMP levels within these immune cells, which suppresses the release of pro-inflammatory cytokines and other mediators, thus exerting a broad anti-inflammatory effect.[1][7][12]

The dual inhibition of both PDE3 and PDE4 may produce additive or synergistic effects on both bronchodilation and inflammation, offering a comprehensive therapeutic approach from a single molecule.[5][7][13]

Pharmacological Properties

Phosphodiesterase Inhibition Profile

Ensifentrine is a potent and selective inhibitor of PDE3 and PDE4. In vitro studies have demonstrated its high affinity for these targets with limited activity against other PDE isoenzymes, except for some inhibition of PDE10 at higher concentrations.[7]

| Target Enzyme | Ensifentrine Concentration | % Inhibition | IC50 (nM) | Reference |

| PDE3 | 1 µM | 100% | Not specified | [7] |

| PDE4 | 1 µM | 92% | Not specified | [7] |

| PDE4B2 | Varied | - | 110 | [7] |

| PDE4D3 | Varied | - | 47 | [7] |

| PDE10 | 1 µM | 75% | Not specified | [7] |

| Other PDEs (1, 2, 5-9, 11) | 1 µM | Limited to none | Not applicable | [7] |

Experimental Protocol: PDE Inhibition Assay

The inhibitory activity of ensifentrine on various PDE isoenzymes is typically determined using a radioenzymatic assay, such as the ³H-cAMP assay.

Objective: To determine the IC50 values of ensifentrine for specific PDE enzymes.

Methodology:

-

Enzyme Preparation: Recombinant human PDE enzymes (PDE1 through PDE11) are purified and prepared in an appropriate assay buffer.

-

Compound Dilution: Ensifentrine is serially diluted in DMSO to create a range of concentrations for IC50 determination.

-

Reaction Initiation: The reaction is initiated by adding the PDE enzyme to wells of a 96-well plate containing the assay buffer, ³H-cAMP (as the substrate), and varying concentrations of ensifentrine or vehicle control.

-

Incubation: The reaction mixture is incubated at 30°C for a specified period, allowing the PDE enzyme to hydrolyze ³H-cAMP to ³H-5'-AMP.

-

Reaction Termination: The reaction is stopped by adding a slurry of snake venom nucleotidase and anion-exchange resin or by boiling. The nucleotidase converts the ³H-5'-AMP to ³H-adenosine.

-

Separation: The anion-exchange resin binds the unreacted charged ³H-cAMP, while the resulting neutral ³H-adenosine remains in the supernatant. The mixture is centrifuged to pellet the resin.

-

Quantification: An aliquot of the supernatant is transferred to a scintillation vial with a scintillation cocktail, and the amount of ³H-adenosine is quantified using a scintillation counter.

-

Data Analysis: The percentage of inhibition is calculated relative to the vehicle control. IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.

Bronchodilator and Bronchoprotective Properties

Ensifentrine demonstrates significant dose-dependent bronchodilator and bronchoprotective effects.[5] In preclinical models, inhaled ensifentrine provided protection against airway constriction induced by various spasmogens and antigens.[10][12] In clinical trials involving patients with moderate-to-severe COPD, ensifentrine produced consistent, sustained, and clinically meaningful improvements in lung function, as measured by Forced Expiratory Volume in 1 second (FEV₁).[3][5][14]

Anti-inflammatory Effects

The PDE4 inhibitory component of ensifentrine confers its anti-inflammatory activity.[7] Ensifentrine has been shown to inhibit the release of pro-inflammatory mediators from various cell types and demonstrates robust anti-inflammatory effects in in-vivo models.[7][15][16]

| Model System | Stimulant | Measured Mediator | Effect of Ensifentrine | EC50 / IC50 | Reference |

| Isolated Airways (COPD Donors) | LPS | TNF-α | Significant Reduction | 1.0 ± 0.2 µM | [17] |

| PBMCs (COPD Patients) | LPS | TNF-α | Concentration-dependent decrease | Greater than PDE4 inhibitors | [15][16] |

| Cystic Fibrosis Bronchial Epithelial Cells | - | GM-CSF | Reduction | Not specified | [8][12] |

Experimental Protocol: Cell-Based Anti-inflammatory Assay

The anti-inflammatory effects of ensifentrine can be assessed by measuring its ability to inhibit cytokine release from immune cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).

Objective: To determine the EC50 of ensifentrine for the inhibition of TNF-α release from human Peripheral Blood Mononuclear Cells (PBMCs).

Methodology:

-

Cell Isolation: PBMCs are isolated from whole blood of healthy or COPD donors using density gradient centrifugation (e.g., with Ficoll-Paque).

-

Cell Culture: Cells are washed, counted, and seeded into 96-well culture plates in a suitable medium (e.g., RPMI-1640).

-

Pre-treatment: Cells are pre-incubated with various concentrations of ensifentrine or a vehicle control for 1 hour.[15]

-

Stimulation: Inflammation is induced by adding LPS (e.g., 1 µg/mL) to the wells, excluding the negative control wells.[15]

-

Incubation: The plates are incubated for 24 hours at 37°C in a humidified CO₂ incubator to allow for cytokine production and release.[15]

-

Supernatant Collection: After incubation, the plates are centrifuged, and the cell-free supernatant is carefully collected.

-

Cytokine Quantification: The concentration of TNF-α in the supernatant is measured using a specific enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

-

Data Analysis: The percentage of inhibition of TNF-α release is calculated for each ensifentrine concentration compared to the LPS-stimulated vehicle control. The EC50 value is determined from the resulting concentration-response curve.

Effects on Mucociliary Clearance

In addition to its primary effects, ensifentrine has been shown to activate the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR).[1][7] This action may increase ciliary beat frequency, potentially improving mucus clearance in patients with hypersecretion.[7][12][18]

Pharmacokinetic Profile

Ensifentrine is designed for inhaled delivery, which directs the drug to the lungs and minimizes systemic exposure.[1][10]

| PK Parameter | Value / Description | Reference |

| Absorption | ||

| Route of Administration | Inhalation (nebulized suspension) | [3] |

| Tmax (Time to Peak Plasma Conc.) | ~0.6 to 1.5 hours | [8][19] |

| Bioavailability | ~90% of an inhaled dose is delivered to and absorbed by the lungs. Relative bioavailability is ~35% lower in COPD patients vs. healthy subjects. | [9][19] |

| Distribution | ||

| Plasma Protein Binding | ~90% | [8][9] |

| Metabolism | ||

| Primary Metabolic Routes | Oxidative (hydroxylation, O-demethylation) followed by conjugation (e.g., glucuronidation). | [12][19] |

| Primary Metabolizing Enzymes | Predominantly CYP2C9, with a lesser contribution from CYP2D6. | [9][19] |

| Excretion | ||

| Half-life (Terminal Elimination) | ~10.6 to 12.6 hours | [9] |

| Steady State | Achieved by Day 3 with twice-daily dosing. | [9][19] |

Conclusion

Ensifentrine possesses a unique and compelling pharmacological profile characterized by its dual inhibition of PDE3 and PDE4. This mechanism provides a two-pronged therapeutic strategy, delivering both significant bronchodilation and broad anti-inflammatory effects directly to the lungs. Its favorable pharmacokinetic profile, suitable for inhaled delivery, complements its mechanism of action. The data summarized in this guide underscore the rational design of ensifentrine as a novel, non-steroidal maintenance therapy for patients with COPD.

References

- 1. What is the mechanism of action of Ensifentrine? [synapse.patsnap.com]

- 2. Chronic Obstructive Lung Disease | Ensifentrine in chronic obstructive pulmonary disease: a profile of its use | springermedicine.com [springermedicine.com]

- 3. jwatch.org [jwatch.org]

- 4. ajmc.com [ajmc.com]

- 5. Ensifentrine as a Novel, Inhaled Treatment for Patients with COPD - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What diseases does Ensifentrine treat? [synapse.patsnap.com]

- 7. Anti-Inflammatory Activity of Ensifentrine: A Novel, Selective Dual Inhibitor of Phosphodiesterase 3 and Phosphodiesterase 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Ensifentrine: A Novel Option for Maintenance of Chronic Obstructive Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Perspectives on Ensifentrine and Its Therapeutic Potential in the Treatment of COPD: Evidence to Date - PMC [pmc.ncbi.nlm.nih.gov]

- 11. drugs.com [drugs.com]

- 12. Ensifentrine - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Ensifentrine, a Novel Phosphodiesterase 3 and 4 Inhibitor for the Treatment of Chronic Obstructive Pulmonary Disease: Randomized, Double-Blind, Placebo-controlled, Multicenter Phase III Trials (the ENHANCE Trials) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Ensifentrine, a Novel Phosphodiesterase 3 and 4 Inhibitor for the Treatment of Chronic Obstructive Pulmonary Disease: Randomized, Double-Blind, Placebo-controlled, Multicenter Phase III Trials (the ENHANCE Trials) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. publications.ersnet.org [publications.ersnet.org]

- 16. Anti-oxidative and anti-inflammatory effects of the phosphodiesterase 3/4 inhibitor ensifentrine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. publications.ersnet.org [publications.ersnet.org]

- 18. researchgate.net [researchgate.net]

- 19. OHTUVAYRE Inhalation suspension Pharmacology - MPI, US: SPL/PLR - RxReasoner [rxreasoner.com]

(E/Z)-Ensifentrine: A Technical Deep Dive into its Effects on Intracellular cAMP and cGMP Levels

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(E/Z)-Ensifentrine (also known as RPL554) is a first-in-class, selective dual inhibitor of phosphodiesterase 3 (PDE3) and phosphodiesterase 4 (PDE4) that has demonstrated significant potential in the treatment of respiratory diseases, particularly Chronic Obstructive Pulmonary Disease (COPD).[1][2][3] Its unique mechanism of action, combining both bronchodilatory and anti-inflammatory effects, stems from its ability to modulate the intracellular levels of the critical second messengers, cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). This technical guide provides an in-depth analysis of Ensifentrine's core mechanism, focusing on its quantitative effects on intracellular cAMP and cGMP, the experimental methodologies used to elucidate these effects, and the key signaling pathways involved.

Core Mechanism of Action: Dual PDE3 and PDE4 Inhibition

Ensifentrine's therapeutic efficacy is rooted in its ability to selectively inhibit two key enzymes responsible for the degradation of cyclic nucleotides: PDE3 and PDE4.[1][2][4]

-

Phosphodiesterase 3 (PDE3): This enzyme is responsible for the hydrolysis of both cAMP and cGMP. In airway smooth muscle cells, inhibition of PDE3 leads to an accumulation of cAMP and cGMP, resulting in smooth muscle relaxation and subsequent bronchodilation.[1][4][5]

-

Phosphodiesterase 4 (PDE4): This enzyme is specific for the hydrolysis of cAMP and is predominantly found in inflammatory cells. By inhibiting PDE4, Ensifentrine increases cAMP levels in these cells, leading to a dampening of the inflammatory response.[1][4]

The dual inhibition of both PDE3 and PDE4 by a single molecule is believed to produce synergistic or additive effects, leading to a more pronounced therapeutic benefit compared to the inhibition of either enzyme alone.[6][7]

Quantitative Effects on Intracellular cAMP and cGMP Levels

The inhibitory potency of Ensifentrine on PDE3 and PDE4 has been quantified through the determination of its half-maximal inhibitory concentration (IC₅₀) values. These values, while not a direct measure of intracellular cyclic nucleotide levels, provide a strong indication of the drug's potency at the enzymatic level.

| PDE Isoform | IC₅₀ (nM) | Assay Type | Reference |

| PDE3 | 0.4 | Not Specified | [8] |

| PDE4 | 1479 | Not Specified | [8] |

| PDE3A | 0.25 | FP-cAMP assay | [9] |

| PDE3B | 0.29 | FP-cAMP assay | [9] |

| PDE4B2 | 290 | FP-cAMP assay | [9] |

| PDE4B2 | 110 | ³H-cAMP assay | [9] |

| PDE4D3 | 47 | ³H-cAMP assay | [9] |

While direct quantitative data on the fold-increase of intracellular cAMP and cGMP in response to Ensifentrine is not extensively published in a consolidated format, studies have qualitatively confirmed its ability to elevate these second messengers. For instance, Ensifentrine has been shown to increase cAMP levels in human neutrophils and potentiate forskolin-stimulated CFTR activity, an effect mediated by cAMP, by approximately 10-fold at a concentration of 10µM.[6]

Signaling Pathways and Experimental Workflows

The mechanism of action of Ensifentrine can be visualized through the following signaling pathway.

A typical experimental workflow to determine the effect of Ensifentrine on intracellular cyclic nucleotide levels is outlined below.

Detailed Experimental Protocols

While specific, detailed protocols for Ensifentrine are proprietary to the developing pharmaceutical companies, a representative methodology based on commonly used techniques for measuring intracellular cAMP and cGMP is provided below.

Objective: To quantify the concentration-dependent effect of this compound on intracellular cAMP and cGMP levels in primary human bronchial smooth muscle cells (HBSMCs).

Materials:

-

Primary HBSMCs

-

Cell culture medium (e.g., SmGM-2 Smooth Muscle Growth Medium)

-

This compound stock solution

-

Forskolin (as a positive control for cAMP induction)

-

Sodium nitroprusside (SNP) (as a positive control for cGMP induction)

-

Cell lysis buffer

-

cAMP and cGMP enzyme-linked immunosorbent assay (ELISA) kits

-

Plate reader

Protocol:

-

Cell Culture:

-

Culture primary HBSMCs in T75 flasks using SmGM-2 medium at 37°C in a humidified atmosphere of 5% CO₂.

-

Passage cells upon reaching 80-90% confluency.

-

Seed HBSMCs into 96-well plates at a density of 2 x 10⁴ cells/well and allow them to adhere and grow to confluency.

-

-

Cell Treatment:

-

Prepare a serial dilution of Ensifentrine in assay buffer to achieve final concentrations ranging from 1 nM to 10 µM.

-

Prepare positive control wells with Forskolin (e.g., 10 µM) for cAMP and SNP (e.g., 100 µM) for cGMP.

-

Prepare vehicle control wells with assay buffer only.

-

Aspirate the culture medium from the 96-well plates and wash the cells once with pre-warmed phosphate-buffered saline (PBS).

-

Add the prepared Ensifentrine dilutions, positive controls, and vehicle control to the respective wells.

-

Incubate the plate at 37°C for 30 minutes.

-

-

Cell Lysis:

-

After incubation, aspirate the treatment solutions.

-

Add 100 µL of cell lysis buffer (as provided in the ELISA kit) to each well.

-

Incubate on a plate shaker for 10-15 minutes at room temperature to ensure complete cell lysis.

-

-

cAMP/cGMP Quantification (ELISA):

-

Follow the specific instructions provided with the commercial cAMP and cGMP ELISA kits. This typically involves:

-

Adding cell lysates and standards to the antibody-coated microplate.

-

Adding a fixed amount of horseradish peroxidase (HRP)-labeled cAMP or cGMP, which competes with the unlabeled cyclic nucleotide in the sample for antibody binding sites.

-

Incubating the plate.

-

Washing the plate to remove unbound reagents.

-

Adding a substrate solution that reacts with the bound HRP to produce a colorimetric signal.

-

Stopping the reaction and measuring the absorbance at the appropriate wavelength using a microplate reader.

-

-

-

Data Analysis:

-

Generate a standard curve by plotting the absorbance values of the known standards against their concentrations.

-

Calculate the concentration of cAMP and cGMP in the cell lysates by interpolating their absorbance values on the standard curve.

-

Normalize the cyclic nucleotide concentrations to the protein concentration in each well, if necessary.

-

Plot the concentration-response curve for Ensifentrine's effect on cAMP and cGMP levels.

-

Calculate the EC₅₀ value, which is the concentration of Ensifentrine that produces 50% of the maximal increase in cAMP or cGMP.

-

Conclusion

This compound's dual inhibitory action on PDE3 and PDE4 provides a unique and effective mechanism for the treatment of obstructive airway diseases. Its ability to increase intracellular levels of both cAMP and cGMP in key respiratory cells underpins its bronchodilatory and anti-inflammatory properties. Further quantitative studies on the precise intracellular concentration changes of these second messengers in response to Ensifentrine will continue to refine our understanding of its pharmacological profile and therapeutic potential. The methodologies outlined in this guide provide a framework for researchers to conduct such investigations and contribute to the growing body of knowledge on this promising therapeutic agent.

References

- 1. Ensifentrine, a Novel Phosphodiesterase 3 and 4 Inhibitor for the Treatment of Chronic Obstructive Pulmonary Disease: Randomized, Double-Blind, Placebo-controlled, Multicenter Phase III Trials (the ENHANCE Trials) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of action of Ensifentrine? [synapse.patsnap.com]

- 3. Advancing Obstructive Airway Disease Treatment: Dual PDE3/4 Inhibition as a Therapeutic Strategy [mdpi.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Perspectives on Ensifentrine and Its Therapeutic Potential in the Treatment of COPD: Evidence to Date - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ensifentrine as a Novel, Inhaled Treatment for Patients with COPD - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. immune-system-research.com [immune-system-research.com]

- 9. Anti-Inflammatory Activity of Ensifentrine: A Novel, Selective Dual Inhibitor of Phosphodiesterase 3 and Phosphodiesterase 4 - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical In Vivo Efficacy of (E/Z)-Ensifentrine: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E/Z)-ensifentrine, formerly known as RPL554, is a first-in-class inhaled dual inhibitor of phosphodiesterase 3 (PDE3) and PDE4. This unique mechanism of action confers both bronchodilatory and anti-inflammatory properties, positioning it as a promising therapeutic for respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD) and asthma. This technical guide provides a comprehensive overview of the preclinical in vivo studies conducted in animal models to evaluate the efficacy of ensifentrine. It includes a detailed summary of quantitative data, experimental protocols for key studies, and visual representations of signaling pathways and experimental workflows to facilitate a deeper understanding of its preclinical pharmacological profile.

Mechanism of Action

Ensifentrine's therapeutic effects stem from its ability to inhibit two key enzymes in the inflammatory and bronchoconstrictive pathways: PDE3 and PDE4.[1][2] Inhibition of these enzymes leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[3]

-

PDE3 Inhibition: Primarily results in the relaxation of airway smooth muscle, leading to bronchodilation.[2]

-

PDE4 Inhibition: Primarily mediates anti-inflammatory effects by reducing the release of inflammatory mediators from various immune cells.[2]

The dual inhibition of both PDE3 and PDE4 may produce additive or even synergistic effects, enhancing both bronchodilation and anti-inflammatory responses compared to the inhibition of either enzyme alone.[2]

Data from Animal Models of Allergic Inflammation

Guinea pig models of allergic asthma have been instrumental in demonstrating the anti-inflammatory effects of ensifentrine. These models typically involve sensitization to an allergen, such as ovalbumin, followed by an allergen challenge to induce an inflammatory response in the airways.

Ovalbumin-Sensitized Guinea Pig Model

Experimental Workflow:

Quantitative Data Summary:

| Animal Model | Treatment | Dose | Primary Outcome | Result | Reference |

| Ovalbumin-sensitized Guinea Pig | This compound (Oral) | 10 mg/kg | Eosinophil recruitment at 24h post-challenge | Significant attenuation (p < 0.05) | [1] |

| Ovalbumin-sensitized Guinea Pig | This compound (Dry Powder Inhalation) | 25% w/w in lactose | Eosinophil recruitment at 24h post-challenge | Significant attenuation (p < 0.05) | [1] |

| Ovalbumin-sensitized Guinea Pig | This compound (Aerosol) | 0.3 mg/mL | Total inflammatory cells in BAL fluid | Significant reduction (p = 0.030) | [1] |

| Ovalbumin-sensitized Guinea Pig | This compound (Aerosol) | 0.3 mg/mL | Eosinophil peroxidase in BAL fluid | Significant inhibition (p < 0.05) | [1] |

Detailed Experimental Protocol: Ovalbumin-Sensitized Guinea Pig Model

-

Animals: Male Dunkin-Hartley guinea pigs are typically used.

-

Sensitization: Animals are sensitized with intraperitoneal (i.p.) injections of ovalbumin (e.g., 100 µg) with aluminum hydroxide as an adjuvant on multiple days (e.g., days 1 and 5).[4]

-

Rest Period: A rest period of approximately 14 days allows for the development of an immune response.[4]

-

Drug Administration: Ensifentrine is administered prior to the allergen challenge. The route of administration can be oral (e.g., 10 mg/kg) or via inhalation (e.g., as a dry powder or aerosolized solution at concentrations like 0.3 mg/mL).[1]

-

Allergen Challenge: Conscious animals are exposed to an aerosol of ovalbumin (e.g., 100-300 µg/mL for 1 hour) in a whole-body plethysmograph to induce an allergic airway response.[4]

-

Bronchoalveolar Lavage (BAL): At a specified time point after the challenge (e.g., 24 hours), animals are euthanized, and a BAL is performed by instilling and retrieving a sterile saline solution via the trachea.[1][5]

-

BAL Fluid Analysis:

-

Total and Differential Cell Counts: The recovered BAL fluid is centrifuged, and the cell pellet is resuspended. Total cell counts are performed using a hemocytometer. Differential cell counts (macrophages, eosinophils, neutrophils, lymphocytes) are determined from stained cytospin preparations.[1][6]

-

Eosinophil Peroxidase (EPO) Assay: The EPO activity in the BAL fluid can be measured as a marker of eosinophil degranulation and inflammation.[1]

-

Data from Animal Models of Bronchoconstriction

The bronchodilatory and bronchoprotective effects of ensifentrine have been evaluated in guinea pig models using various spasmogens to induce airway narrowing.

Histamine and Bombesin-Induced Bronchoconstriction Models

Experimental Workflow:

Quantitative Data Summary:

| Animal Model | Challenge | Treatment | Dose | Primary Outcome | Result | Reference |

| Anesthetized Guinea Pig | Spasmogen-induced bronchoconstriction | This compound | Not specified in detail | Relaxation of airways | Dose-dependent relaxation (7-65% reduction in obstruction) | [1][3] |

| Anesthetized Guinea Pig | Spasmogen-induced bronchoconstriction | This compound + Atropine | Not specified in detail | Relaxation of airways | Synergistic effect (42-82% reduction in obstruction) | [1][3] |

| Anesthetized Guinea Pig | Spasmogen-induced bronchoconstriction | This compound + Salbutamol | Not specified in detail | Relaxation of airways | Synergistic effect (64-78% reduction in obstruction) | [1][3] |

Detailed Experimental Protocol: Histamine/Bombesin-Induced Bronchoconstriction

-

Animals: Male Dunkin-Hartley guinea pigs are commonly used.

-

Anesthesia and Instrumentation: Animals are anesthetized (e.g., with pentobarbital sodium). The trachea is cannulated for mechanical ventilation. A jugular vein is cannulated for intravenous (i.v.) administration of drugs and spasmogens.[7][8]

-

Measurement of Airway Resistance: Total lung resistance is measured to assess changes in airway caliber. This can be achieved using various techniques, including whole-body plethysmography in conscious animals or by measuring changes in tracheal pressure in anesthetized, ventilated animals.[9][10][11]

-

Drug Administration: Ensifentrine or a vehicle control is administered i.v. prior to the spasmogen challenge.

-

Spasmogen Challenge: A bronchoconstrictor agent such as histamine or bombesin is administered i.v. at a dose known to cause a significant increase in airway resistance (e.g., bombesin at 0.3-10 µg/kg).[7]

-

Data Analysis: The percentage reduction in the spasmogen-induced increase in airway resistance following treatment with ensifentrine is calculated to determine its bronchoprotective effect.

Non-Human Primate Studies

While the majority of published preclinical in vivo data for ensifentrine comes from guinea pig models, studies in non-human primates have also been conducted to assess its anti-inflammatory activity. However, detailed protocols and quantitative data from these studies are not as readily available in the public domain. These studies generally support the anti-inflammatory effects observed in other animal models.

Pharmacokinetics

Preclinical pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. While detailed protocols for ensifentrine's preclinical pharmacokinetic studies in animals are not extensively published, these studies would have been crucial for determining appropriate dosing regimens and assessing the systemic exposure following different routes of administration.

Conclusion

The preclinical in vivo studies of this compound in animal models, primarily in guinea pigs, have consistently demonstrated its dual pharmacological activity. The data strongly support its bronchodilatory and anti-inflammatory effects, providing a solid rationale for its clinical development in the treatment of respiratory diseases like COPD and asthma. The experimental models and protocols described in this guide offer a framework for researchers aiming to further investigate the in vivo properties of ensifentrine and other novel respiratory therapeutics.

Disclaimer: This document is intended for informational and research purposes only and does not constitute medical advice. The experimental protocols described are summaries of published literature and should be adapted and validated for specific research needs in accordance with all applicable ethical and regulatory guidelines for animal research.

References

- 1. Ensifentrine as a Novel, Inhaled Treatment for Patients with COPD - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ensifentrine, a Novel Phosphodiesterase 3 and 4 Inhibitor for the Treatment of Chronic Obstructive Pulmonary Disease: Randomized, Double-Blind, Placebo-controlled, Multicenter Phase III Trials (the ENHANCE Trials) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Perspectives on Ensifentrine and Its Therapeutic Potential in the Treatment of COPD: Evidence to Date - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Adjustment of sensitisation and challenge protocols restores functional and inflammatory responses to ovalbumin in guinea-pigs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sequential bronchoalveolar lavages by endotracheal intubation in guineapigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cellular and Biochemical Analysis of Bronchoalveolar Lavage Fluid from Murine Lungs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bombesin-induced bronchoconstriction in the guinea pig: mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. research.vt.edu [research.vt.edu]

- 9. Quantification of nasal involvement in a guinea pig plethysmograph - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Lung tissue resistance measured in saline-filled guinea pig lungs by micropuncture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. journals.physiology.org [journals.physiology.org]

An In-Depth Technical Guide to the In Vitro Characterization of Ensifentrine's Enzymatic Activity

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Ensifentrine (formerly known as RPL554) is a first-in-class, inhaled dual inhibitor of phosphodiesterase 3 (PDE3) and phosphodiesterase 4 (PDE4) developed for the treatment of chronic obstructive pulmonary disease (COPD).[1][2] Its unique mechanism combines bronchodilator and anti-inflammatory properties in a single molecule.[3] Phosphodiesterases are enzymes that degrade cyclic nucleotides, such as cyclic adenosine monophosphate (cAMP), which are critical second messengers in various physiological processes.[4] By inhibiting both PDE3 and PDE4, ensifentrine addresses both the bronchoconstriction and inflammation characteristic of COPD.[2][5] This guide provides a detailed overview of the in vitro studies that have characterized the enzymatic activity and cellular effects of ensifentrine.

Mechanism of Action: Dual PDE3 and PDE4 Inhibition

The therapeutic effects of ensifentrine stem from its ability to prevent the degradation of intracellular cAMP in key lung cell types, including airway smooth muscle cells, inflammatory cells, and epithelial cells.[4][6]

-

PDE3 Inhibition : Primarily located in airway smooth muscle, PDE3 is responsible for hydrolyzing cAMP.[3] Inhibition of PDE3 leads to an accumulation of cAMP, which promotes smooth muscle relaxation and subsequent bronchodilation.[1][5]

-

PDE4 Inhibition : PDE4 is the predominant PDE isoform in inflammatory cells like neutrophils, eosinophils, and macrophages.[7] By inhibiting PDE4 in these cells, ensifentrine increases cAMP levels, which in turn suppresses the release of pro-inflammatory mediators and dampens the inflammatory response.[1][3]

The dual inhibition of both enzymes can produce additive or even synergistic effects on both bronchodilation and anti-inflammation compared to the inhibition of either enzyme alone.[6][8] This dual action is a key differentiator for ensifentrine's therapeutic profile.

References

- 1. What is the mechanism of action of Ensifentrine? [synapse.patsnap.com]

- 2. Perspectives on Ensifentrine and Its Therapeutic Potential in the Treatment of COPD: Evidence to Date - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the therapeutic class of Ensifentrine? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. Anti-Inflammatory Activity of Ensifentrine: A Novel, Selective Dual Inhibitor of Phosphodiesterase 3 and Phosphodiesterase 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ensifentrine as a Novel, Inhaled Treatment for Patients with COPD - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ensifentrine - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. karger.com [karger.com]

The Discovery and Development of Ensifentrine (RPL554): A Dual PDE3/PDE4 Inhibitor for Respiratory Disease

Abstract

Ensifentrine (formerly RPL554) is a first-in-class, inhaled dual inhibitor of phosphodiesterase 3 (PDE3) and phosphodiesterase 4 (PDE4) enzymes.[1] Its development represents a significant advancement in the treatment of chronic obstructive pulmonary disease (COPD), offering a novel, non-steroidal mechanism that combines both bronchodilator and anti-inflammatory actions in a single molecule.[1][2] This technical guide details the history of ensifentrine's discovery, elucidates its unique mechanism of action, and chronicles its preclinical and clinical development journey, culminating in its approval for the maintenance treatment of COPD.[3][4]

Discovery and Early History

Ensifentrine emerged from a class of trequinsin analogs co-invented by Sir David Jack, the former head of Research and Development at GlaxoSmithKline, and medicinal chemist Alexander Oxford.[5] The patents for this family of compounds were initially assigned to Vernalis plc.[5]

In 2005, a startup named Rhinopharma Ltd. acquired the intellectual property rights from Vernalis.[5] Rhinopharma, founded in 2004 by Michael Walker, Clive Page, and David Saint, aimed to develop drugs for chronic respiratory diseases.[5] The company, which was renamed Verona Pharma plc in 2006, advanced the development of RPL554, focusing on an inhaled formulation for respiratory diseases like allergic rhinitis, asthma, and ultimately, COPD.[5][6] The synthesis of the compound was conducted at the contract research organization Tocris, under Oxford's supervision, with pharmacological studies performed in collaboration with Page's laboratory at King's College, London.[5]

Mechanism of Action: Dual PDE3 and PDE4 Inhibition

Ensifentrine's therapeutic efficacy stems from its unique ability to simultaneously inhibit two key intracellular enzymes: PDE3 and PDE4.[7] These enzymes are responsible for the degradation of cyclic adenosine monophosphate (cAMP) and, in the case of PDE3, cyclic guanosine monophosphate (cGMP).[3][8] By inhibiting these enzymes, ensifentrine leads to an accumulation of intracellular cAMP in various lung cells, triggering distinct but complementary therapeutic effects.[7][9]

-

PDE3 Inhibition (Bronchodilation): PDE3 is the primary PDE isoform in airway smooth muscle cells.[3] Its inhibition leads to increased cAMP and cGMP levels, causing smooth muscle relaxation and subsequent bronchodilation.[3][8]

-

PDE4 Inhibition (Anti-inflammation): PDE4 is the predominant isoform in inflammatory cells, including neutrophils, eosinophils, macrophages, and lymphocytes.[3][10] By inhibiting PDE4 in these cells, ensifentrine elevates cAMP levels, which suppresses the release of pro-inflammatory mediators and dampens the overall inflammatory response characteristic of COPD.[3][7]

The dual inhibition of both enzymes produces additive or synergistic effects on bronchodilation and inflammation compared to the inhibition of either enzyme alone.[9][11] Furthermore, ensifentrine has been shown to activate the cystic fibrosis transmembrane conductance regulator (CFTR), which may enhance mucociliary clearance by increasing chloride ion secretion and ciliary beat frequency.[3][7]

References

- 1. What clinical trials have been conducted for Ensifentrine? [synapse.patsnap.com]

- 2. drughunter.com [drughunter.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Ensifentrine: A Novel Option for Maintenance of Chronic Obstructive Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. newdrugapprovals.org [newdrugapprovals.org]

- 6. First COPD Trial with RPL554 Begins in Rome | Technology Networks [technologynetworks.com]

- 7. What is the mechanism of action of Ensifentrine? [synapse.patsnap.com]

- 8. Perspectives on Ensifentrine and Its Therapeutic Potential in the Treatment of COPD: Evidence to Date - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. karger.com [karger.com]

- 11. Ensifentrine as a Novel, Inhaled Treatment for Patients with COPD - PMC [pmc.ncbi.nlm.nih.gov]

(E/Z)-Ensifentrine: A Technical Guide to its Impact on Airway Smooth Muscle Relaxation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(E/Z)-Ensifentrine (also known as RPL554) is a first-in-class, inhaled dual phosphodiesterase (PDE) 3 and PDE4 inhibitor that has demonstrated significant potential in the treatment of obstructive airway diseases such as Chronic Obstructive Pulmonary Disease (COPD).[1][2][3] This technical guide provides an in-depth analysis of the core mechanism of ensifentrine's action on airway smooth muscle relaxation. By selectively targeting both PDE3 and PDE4 enzymes, ensifentrine combines potent bronchodilatory and anti-inflammatory effects within a single molecule.[4][5] This document details the underlying signaling pathways, presents quantitative data from key preclinical and clinical studies, and outlines the experimental protocols used to generate this evidence.

Introduction: The Dual Inhibition Strategy

Airway smooth muscle (ASM) tone is a critical factor in the pathophysiology of obstructive lung diseases.[6] Contraction of the ASM narrows the airways, leading to airflow limitation and symptoms such as wheezing and shortness of breath. The intracellular second messenger cyclic adenosine monophosphate (cAMP) plays a pivotal role in regulating ASM tone; increased cAMP levels lead to smooth muscle relaxation and bronchodilation.

Phosphodiesterases (PDEs) are a superfamily of enzymes that degrade cyclic nucleotides, thereby terminating their signaling. In human airway smooth muscle, PDE3 and PDE4 are the predominant isoforms responsible for the hydrolysis of cAMP.

-

PDE3: Primarily located in the particulate fraction of the cell, PDE3 inhibition leads to a direct increase in cAMP levels within the airway smooth muscle, resulting in potent bronchodilation.[7]

-

PDE4: Found predominantly in inflammatory cells, PDE4 inhibition also contributes to increased cAMP in these cells, leading to a reduction in the release of pro-inflammatory mediators. While its direct role in smooth muscle relaxation is less pronounced than PDE3, its anti-inflammatory effects are crucial in managing the chronic inflammation characteristic of diseases like COPD.

Ensifentrine's innovative approach lies in its ability to inhibit both PDE3 and PDE4 simultaneously. This dual inhibition is designed to provide both immediate bronchodilation through PDE3 inhibition and sustained anti-inflammatory effects via PDE4 inhibition, offering a multi-faceted therapeutic strategy from a single molecule.[7]

Signaling Pathways of Ensifentrine-Mediated Airway Smooth Muscle Relaxation

The bronchodilatory effect of ensifentrine is primarily mediated by the accumulation of intracellular cAMP in airway smooth muscle cells. This is achieved through the inhibition of PDE3 and, to a lesser extent, PDE4. The subsequent signaling cascade leads to the relaxation of the muscle fibers.

Quantitative Data on Ensifentrine's Impact

The efficacy of ensifentrine has been quantified through a series of in vitro and in vivo studies. The following tables summarize the key quantitative data regarding its inhibitory activity and its effects on airway smooth muscle relaxation.

Table 1: Inhibitory Activity of Ensifentrine against PDE Isoforms

| PDE Isoform | Assay Type | IC50 (nM) | Reference |

| PDE3A | FP-cAMP Assay | 0.25 | [6] |

| PDE3B | FP-cAMP Assay | 0.29 | [6] |

| PDE4B2 | 3H-cAMP Assay | 110 | [6] |

| PDE4B2 | FP-cAMP Assay | 290 | [6] |

| PDE4D3 | 3H-cAMP Assay | 47 | [6] |

IC50: Half-maximal inhibitory concentration; FP-cAMP: Fluorescence Polarization-cyclic Adenosine Monophosphate.

Table 2: Relaxation of Pre-contracted Airway Smooth Muscle by Ensifentrine

| Tissue Type | Contractile Agent | Ensifentrine Effect | Reference |

| Guinea Pig Airways | Spasmogen-induced | Dose-dependent relaxation (7-65% reduction in obstruction) | [6] |

| Human Bronchi | Spasmogen-induced | Relaxation | [6] |

| Guinea Pig Trachea | Spasmogen-induced | Relaxation | [6] |

Table 3: Synergistic and Additive Effects with other Bronchodilators

| Combination | Tissue/Model | Effect | Reference |

| Ensifentrine + Atropine | Guinea Pig Airways (in vivo) | Synergistic (42-82% reduction in obstruction) | [6] |

| Ensifentrine + Salbutamol | Guinea Pig Airways (in vivo) | Synergistic (64-78% reduction in obstruction) | [6] |

| Ensifentrine + Glycopyrronium | Isolated Human Bronchi | Synergistic inhibition of contraction | [8] |

| Ensifentrine + Salbutamol | Isolated Human Bronchi | Additive inhibition of contraction | [8] |

Experimental Protocols

The following sections detail the methodologies employed in key experiments to evaluate the impact of ensifentrine on airway smooth muscle relaxation.

PDE Inhibition Assays

Objective: To determine the inhibitory potency (IC50) of ensifentrine against various PDE isoforms.

Methodology:

-

Enzyme Source: Recombinant human PDE enzymes (PDE1-11) expressed in a baculoviral system.

-

Assay Formats:

-

3H-cAMP Hydrolysis Assay:

-

Ensifentrine at a final concentration of 1,000 nM was incubated with the respective PDE enzyme and [3H]-cAMP.

-

The reaction was terminated, and the amount of [3H]-AMP produced was quantified by scintillation counting.

-

Percentage inhibition was calculated relative to a control without the inhibitor.

-

-

Fluorescence-Polarization (FP) cAMP Assay:

-

A competitive assay where ensifentrine competes with a fluorescently labeled cAMP analog for binding to the PDE enzyme.

-

The change in fluorescence polarization is measured to determine the extent of inhibition.

-

IC50 values were calculated from concentration-response curves.

-

-

References

- 1. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 2. Characterization of the histamine receptors in the guinea-pig lung: evidence for relaxant histamine H3 receptors in the trachea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ensifentrine, a Novel Phosphodiesterase 3 and 4 Inhibitor for the Treatment of Chronic Obstructive Pulmonary Disease: Randomized, Double-Blind, Placebo-controlled, Multicenter Phase III Trials (the ENHANCE Trials) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. How does Ensifentrinecompare with other treatments for Asthma? [synapse.patsnap.com]

- 5. What clinical trials have been conducted for Ensifentrine? [synapse.patsnap.com]

- 6. Ensifentrine as a Novel, Inhaled Treatment for Patients with COPD - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Ensifentrine Plus a Long-Acting Muscarinic Antagonist in COPD: A Trifunctional Dual Bronchodilation Perspective - PMC [pmc.ncbi.nlm.nih.gov]

Dual PDE3/4 Inhibition: A Deep Dive into Affected Cellular Pathways

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The simultaneous inhibition of phosphodiesterase 3 (PDE3) and phosphodiesterase 4 (PDE4) has emerged as a promising therapeutic strategy for a range of debilitating conditions, most notably chronic obstructive pulmonary disease (COPD) and asthma. This approach leverages the distinct and synergistic roles of these two enzyme families in regulating intracellular cyclic adenosine monophosphate (cAMP) levels, a critical second messenger governing a multitude of cellular processes. By preventing the degradation of cAMP, dual PDE3/4 inhibitors elicit a broad spectrum of effects, from smooth muscle relaxation to potent anti-inflammatory responses. This technical guide provides a comprehensive overview of the core cellular pathways affected by dual PDE3/4 inhibition, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams to facilitate a deeper understanding for researchers and drug development professionals.

Core Signaling Pathways: The Central Role of cAMP

The primary mechanism of action for dual PDE3/4 inhibitors revolves around the modulation of the cAMP signaling cascade. Both PDE3 and PDE4 are crucial enzymes responsible for the hydrolysis and subsequent inactivation of cAMP to 5'-AMP. Their inhibition leads to an accumulation of intracellular cAMP, which in turn activates downstream effector molecules, principally Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (Epac).

Protein Kinase A (PKA) Pathway: Elevated cAMP levels lead to the binding of cAMP to the regulatory subunits of PKA, causing their dissociation from and activation of the catalytic subunits. Activated PKA then phosphorylates a wide array of substrate proteins on serine and threonine residues, triggering a cascade of cellular responses. In airway smooth muscle cells, PKA phosphorylation of proteins such as myosin light chain kinase (MLCK) and calcium-activated potassium channels leads to muscle relaxation and bronchodilation. In inflammatory cells, PKA can suppress the activation of pro-inflammatory transcription factors like NF-κB, thereby reducing the production of inflammatory cytokines.

Exchange Protein directly Activated by cAMP (Epac) Pathway: Epac proteins (Epac1 and Epac2) are guanine nucleotide exchange factors for the small G proteins Rap1 and Rap2. Upon binding cAMP, Epac undergoes a conformational change that activates its GEF activity. The Epac-Rap1 pathway has been implicated in a variety of cellular functions, including cell adhesion, proliferation, and the regulation of inflammatory responses.

The dual inhibition of PDE3 and PDE4 is particularly effective because these enzymes are often co-expressed in key target cells, including airway smooth muscle cells, macrophages, neutrophils, and T-lymphocytes.[1][2] Their simultaneous inhibition can lead to synergistic or additive increases in cAMP levels, resulting in a more profound and sustained physiological response than inhibition of either enzyme alone.[1]

Quantitative Data on Dual PDE3/4 Inhibitors

The following table summarizes the inhibitory potency (IC50) of several dual PDE3/4 inhibitors. This data is crucial for understanding the relative selectivity and potential therapeutic efficacy of these compounds.

| Compound | PDE3 IC50 (nM) | PDE4 IC50 (nM) | Cell-Based Assay Data | Reference |

| Ensifentrine (RPL554) | 0.4 | 1479 | Inhibits TNF-α release from human monocytes (IC50 = 0.52 µM) | [3] |

| Zardaverine | 110 | 210 | Demonstrates bronchodilatory and anti-inflammatory activity in animal models. | [4] |

| Pumafentrine | 28 | 7 | N/A | [4] |

| KCA-1490 | 369 (PDE3A) | 42 (PDE4B) | N/A | [5] |

| Compound 46 | 970 (PDE3A) | 350 (PDE4B) | N/A | [5] |

Key Cellular Targets and Physiological Consequences

The therapeutic benefits of dual PDE3/4 inhibition stem from their impact on a variety of cell types critical in the pathophysiology of inflammatory airway diseases.

-

Airway Smooth Muscle Cells: Dual inhibition leads to a significant relaxation of airway smooth muscle, resulting in bronchodilation.[3] This effect is primarily attributed to the inhibition of PDE3, the predominant PDE isoform in these cells.[2]

-

Inflammatory Cells:

-

Macrophages: Inhibition of both PDE3 and PDE4 in macrophages synergistically suppresses the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[6]

-

Neutrophils: PDE4 is the dominant isoform in neutrophils, and its inhibition reduces neutrophil chemotaxis, degranulation, and the production of reactive oxygen species.[2]

-

T-lymphocytes: Dual PDE3/4 inhibition can suppress T-cell activation and proliferation, key events in the adaptive immune response.[6]

-

Dendritic Cells: The combination of PDE3 and PDE4 inhibitors has been shown to synergistically reduce the production of TNF-α from dendritic cells.[6]

-

-

Epithelial Cells: Dual PDE3/4 inhibitors can enhance the function of the cystic fibrosis transmembrane conductance regulator (CFTR), leading to improved mucociliary clearance.[3][6]

Visualizing the Pathways

To better illustrate the complex signaling networks affected by dual PDE3/4 inhibition, the following diagrams were generated using the DOT language for Graphviz.

Caption: Core cAMP signaling pathway.